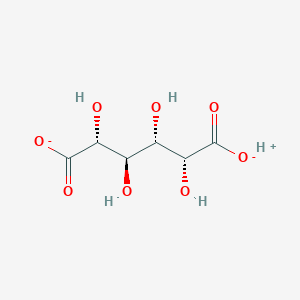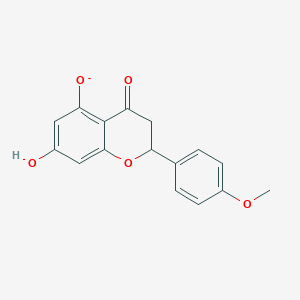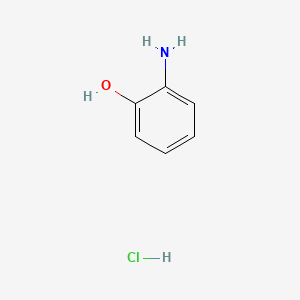
2-Aminophenol hydrochloride
Vue d'ensemble
Description
2-Aminophenol hydrochloride is an organic compound with the formula C6H8ClNO . It is an intermediate in the synthesis of dyes, particularly useful in yielding metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .
Synthesis Analysis
2-Aminophenol is industrially synthesized by reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The nitrophenols can also be reduced with iron .Molecular Structure Analysis
The molecular weight of 2-Aminophenol hydrochloride is 145.587 g/mol . The IUPAC Standard InChI is InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6 (5)8;/h1-4,8H,7H2;1H .Chemical Reactions Analysis
2-Aminophenol is an amphoteric molecule and a reducing agent . It can react with oxidizing agents and may form explosive products when combined with THF (tetrahydrofuran) . It is also used in the synthesis of 2-arylbenzoxazoles with aldehydes catalyzed by activated carbon in the presence of an oxygen atmosphere .Physical And Chemical Properties Analysis
2-Aminophenol hydrochloride has a molecular weight of 145.59 g/mol . It has three hydrogen bond donor counts and two hydrogen bond acceptor counts . The topological polar surface area is 46.2 Ų . It is slightly soluble in water and insoluble in benzene but soluble in ethanol .Applications De Recherche Scientifique
Synthesis of Schiff Bases
2-Aminophenol hydrochloride can be used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These compounds have been evaluated for their antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .
Antioxidant Activity
Schiff bases synthesized from 2-Aminophenol hydrochloride have shown potent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Activity
The Schiff bases derived from 2-Aminophenol hydrochloride have demonstrated good potential against gram-positive bacteria such as S. intermedius, B. subtilis, and S. aureus, and moderate activity against gram-negative bacteria such as E. coli and S. typhi .
Lipoxygenase Inhibition
Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes. Leukotrienes play a key role in the pathophysiology of asthma and allergic rhinitis. The Schiff bases synthesized from 2-Aminophenol hydrochloride have shown excellent-to-good potential in lipoxygenase inhibition activity .
Urease Inhibitory Potentials
Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The inhibition of urease can be beneficial in the treatment of certain diseases like urinary tract infections, urolithiasis, and gastric and peptic ulcers caused by Helicobacter pylori. The Schiff bases derived from 2-Aminophenol hydrochloride have been evaluated for their urease inhibitory potentials .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Aminophenol hydrochloride is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
It’s known that the compound exhibits intra- and intermolecular hydrogen bonding involving the neighbouring amine and hydroxyl groups .
Biochemical Pathways
The enzymes AmnBA, AmnC, AmnE, AmnD, AmnF, AmnG, AmnH are involved in the degradation of 2-Aminophenol into pyruvate and acetyl-CoA . The 2-aminophenol-1,6-dioxygenase (AmnAB) converts 2-Aminophenol through an extradiol meta cleavage into 2-aminomuconic 6-semialdehyde (2-AMS). 2-AMS is further oxidized by the AmnC dehydrogenase into 2-aminomuconic acid (2-AM), which is converted by AmnD into 4-oxalocrotonic acid with a concomitant release of ammonium. 4-oxalocrotonic acid is further degraded by the enzymes AmnE, AmnF, AmnG, and AmnH into pyruvate and acetyl-CoA .
Result of Action
2-Aminophenol is an intermediate in the synthesis of dyes. It is particularly useful in yielding metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .
Action Environment
The action of 2-Aminophenol hydrochloride can be influenced by environmental factors. For instance, its solubility in water and its stability can affect its efficacy . .
Propriétés
IUPAC Name |
2-aminophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZAFKCASPJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-55-6 (Parent) | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4073122 | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenol hydrochloride | |
CAS RN |
51-19-4 | |
| Record name | Phenol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Aminophenol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicity concerns associated with 4,6-Dichloro-2-Aminophenol Hydrochloride?
A: The study provides some insights into the toxicological profile of 4,6-Dichloro-2-Aminophenol Hydrochloride. In vivo experiments in mice determined non-lethal doses for different administration routes: 500 mg/kg (intragastric), 350 mg/kg (intraperitoneal), 25 mg/kg (intranasal), and 1.5 mg/kg (intracerebral). [] The compound was also deemed non-lethal to chick embryos at a dose of 1 mg per egg. [] In vitro studies using chorioallantoic membrane culture showed a minimum toxic concentration of 25 µg/ml. [] Importantly, the research observed that 4,6-Dichloro-2-Aminophenol Hydrochloride exhibited significant toxicity towards cultured HeLa cells, causing complete detachment at 25 µg/ml, while Ehrlich ascites cells displayed relative resistance, requiring 1.5 mg/ml for cell death. [] These findings highlight the need for further investigation into the compound's safety profile and potential organ-specific toxicities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

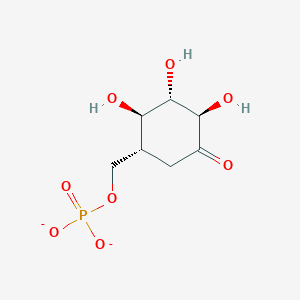

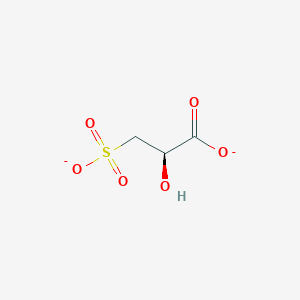


![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
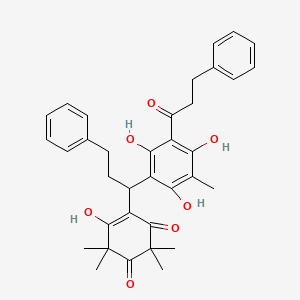
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)
![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
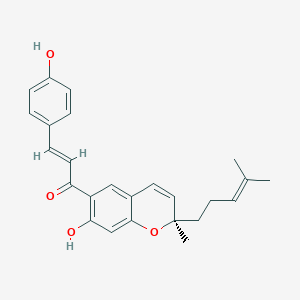
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
